7-Oxaspiro[5.6]dodec-9-ene
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Overview
Description
7-Oxaspiro[5.6]dodec-9-ene is a chemical compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol It is characterized by a spirocyclic structure, which includes an oxygen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxaspiro[5.6]dodec-9-ene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the spirocyclic structure. The reaction typically requires a catalyst, such as a Lewis acid, to proceed efficiently .
Industrial Production Methods
While specific industrial production methods for 7-Oxaspiro[5These methods often involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Oxaspiro[5.6]dodec-9-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced spirocyclic compounds .
Scientific Research Applications
7-Oxaspiro[5.6]dodec-9-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 7-Oxaspiro[5.6]dodec-9-ene involves its interaction with molecular targets through its spirocyclic structure. This interaction can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-7-oxaspiro[5.6]dodec-9-ene: This compound has a similar spirocyclic structure but includes additional methyl groups, which can influence its reactivity and applications.
3,3-Difluoro-7-oxaspiro[5.6]dodec-9-ene:
Uniqueness
7-Oxaspiro[5.6]dodec-9-ene is unique due to its specific spirocyclic structure, which provides distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H18O |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
7-oxaspiro[5.6]dodec-9-ene |
InChI |
InChI=1S/C11H18O/c1-3-7-11(8-4-1)9-5-2-6-10-12-11/h2,6H,1,3-5,7-10H2 |
InChI Key |
HXIFZKATLASQKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCC=CCO2 |
Origin of Product |
United States |
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